molecular formula C19H14ClF3N4O2S B10955693 (5-Chlorothiophen-2-yl)[7-(4-ethoxyphenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]methanone

(5-Chlorothiophen-2-yl)[7-(4-ethoxyphenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]methanone

Cat. No.: B10955693
M. Wt: 454.9 g/mol
InChI Key: OCICQYJUXQDFSX-UHFFFAOYSA-N
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Description

(5-Chloro-2-thienyl)[7-(4-ethoxyphenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]methanone is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a chloro-substituted thiophene ring, an ethoxy-substituted phenyl ring, and a trifluoromethyl group attached to a triazolopyrimidine core. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-chloro-2-thienyl)[7-(4-ethoxyphenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the triazolopyrimidine core: This can be achieved by reacting appropriate precursors such as 4,5-diaminopyrimidine with a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a catalyst.

    Attachment of the ethoxyphenyl group: This can be accomplished through a nucleophilic aromatic substitution reaction, where an ethoxy-substituted phenyl halide reacts with the triazolopyrimidine core.

    Incorporation of the chloro-thienyl group: This final step involves the coupling of a chloro-substituted thiophene derivative with the intermediate product, typically using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2-thienyl)[7-(4-ethoxyphenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum, or other transition metal catalysts for cross-coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (5-chloro-2-thienyl)[7-(4-ethoxyphenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development and therapeutic applications.

Medicine

In medicine, (5-chloro-2-thienyl)[7-(4-ethoxyphenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]methanone is investigated for its potential as a pharmaceutical agent. Its ability to interact with specific biological targets makes it a promising compound for the treatment of various diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance and durability.

Mechanism of Action

The mechanism of action of (5-chloro-2-thienyl)[7-(4-ethoxyphenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • (5-Chloro-2-thienyl)[7-(4-methoxyphenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]methanone
  • (5-Chloro-2-thienyl)[7-(4-ethoxyphenyl)-5-(methyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]methanone

Uniqueness

The uniqueness of (5-chloro-2-thienyl)[7-(4-ethoxyphenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]methanone lies in its specific combination of functional groups. The presence of the trifluoromethyl group, in particular, imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which may enhance its biological activity and industrial applicability compared to similar compounds.

Properties

Molecular Formula

C19H14ClF3N4O2S

Molecular Weight

454.9 g/mol

IUPAC Name

(5-chlorothiophen-2-yl)-[7-(4-ethoxyphenyl)-5-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]methanone

InChI

InChI=1S/C19H14ClF3N4O2S/c1-2-29-11-5-3-10(4-6-11)15-14(16(28)12-7-8-13(20)30-12)17(19(21,22)23)26-18-24-9-25-27(15)18/h3-9,15H,2H2,1H3,(H,24,25,26)

InChI Key

OCICQYJUXQDFSX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(NC3=NC=NN23)C(F)(F)F)C(=O)C4=CC=C(S4)Cl

Origin of Product

United States

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